molecular formula C18H19N5O2S B2548122 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922846-47-7

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2548122
CAS No.: 922846-47-7
M. Wt: 369.44
InChI Key: LMIGBTNSWXQHCP-UHFFFAOYSA-N
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Description

The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. Its structure includes a 3,4-dihydroquinoline moiety linked via a thioether bridge to the triazolo-pyrimidinone scaffold, with an ethyl substituent at the 5-position.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-13-10-15(24)19-17-20-21-18(23(13)17)26-11-16(25)22-9-5-7-12-6-3-4-8-14(12)22/h3-4,6,8,10H,2,5,7,9,11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGBTNSWXQHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves multiple steps, typically starting with the formation of key intermediates. Here’s a general outline of the synthetic route:

  • Step 1: Preparation of 3,4-dihydroquinolin-1(2H)-one through a cyclization reaction.

  • Step 2: Introduction of the 2-oxoethylthio group to the quinoline moiety.

  • Step 3: Formation of the triazolopyrimidinone core through a cyclization reaction involving ethyl and thio substituents.

  • Step 4: Final assembly and purification of the compound.

The reaction conditions often include controlled temperature, pH, and the use of specific catalysts or solvents to facilitate each step.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for cost, yield, and efficiency. Continuous flow reactors and automation could be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and triazolopyrimidinone moieties.

  • Reduction: Reduction reactions can modify the oxo and thio groups, potentially altering the compound’s activity.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield quinoline-N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions often yield structurally modified analogs.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand for various biological targets.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects involves interaction with specific molecular targets. These may include:

  • Enzymes: Inhibition of enzymes involved in disease pathways.

  • Receptors: Binding to cellular receptors to modulate biological responses.

  • Signaling Pathways: Altering signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

5-Methyl vs. 5-Ethyl Substitution

The closest analog is 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (). Key differences include:

Property 5-Ethyl Target Compound 5-Methyl Analog ()
Molecular Formula C₁₈H₁₉N₅O₂S C₁₇H₁₇N₅O₂S
Molecular Weight ~369.44 g/mol 355.41 g/mol
Substituent at C5 Ethyl (-CH₂CH₃) Methyl (-CH₃)

Core Heterocycle Variations

  • Thiazolo[3,2-a]pyrimidinones (): These derivatives exhibit anticancer activity, with substituents like 4-fluorophenyl enhancing potency. The triazolo-pyrimidinone core in the target compound may offer distinct electronic properties due to nitrogen-rich rings, influencing metabolic stability .
  • Pyrrolo-thiazolo-pyrimidines (): These feature fused pyrrole and thiazole rings, differing in hydrogen-bonding capacity compared to the triazolo-pyrimidinone system. Such structural variations could affect solubility and receptor interactions .

Data Table: Comparative Overview of Key Compounds

Compound Class/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound (5-ethyl) Triazolo[4,3-a]pyrimidinone 5-Ethyl, dihydroquinoline-thioether ~369.44 N/A (Research use) -
5-Methyl Analog Triazolo[4,3-a]pyrimidinone 5-Methyl, dihydroquinoline-thioether 355.41 Available for research ()
Fluorinated Thiazolo-pyrimidinones Thiazolo[3,2-a]pyrimidinone 4-Fluorophenyl, furan-2-yl Varies Anticancer agents (IC₅₀: 2–10 μM)
Radioiodinated Triazolopyrimidine Probe Triazolo[1,5-a]pyrimidinone Phenoxymethyl, tributylstannyl N/A Fatty acid imaging probe

Biological Activity

The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of the compound features several key functional groups:

  • Dihydroquinoline moiety : Known for diverse pharmacological properties including antimicrobial and anticancer activities.
  • Thioether linkage : Enhances the compound's reactivity and potential for biological interactions.
  • Triazolo-pyrimidine core : Associated with various biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Dihydroquinoline derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis.
  • The thioether group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability.

Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways such as the MAPK/ERK pathway.
  • Case Studies : A study on related triazolo-pyrimidine derivatives demonstrated potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes:

  • Target Enzymes : Research suggests that similar compounds can inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
  • In Vitro Studies : Preliminary assays indicate that the compound exhibits moderate inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Conditions such as temperature and solvent choice play a crucial role.
StudyMethodFindings
Synthesis via thioether formationHigh yields achieved with optimized reaction conditions.
Biological assays on cancer cell linesSignificant cytotoxicity observed with IC50 values < 10 µM.
Enzyme inhibition studiesModerate inhibition of DHFR confirmed through kinetic assays.

Case Studies

  • Anticancer Activity : In a study involving various triazolo-pyrimidine derivatives, one analog demonstrated an IC50 of 5 µM against A549 cells. This highlights the potential of structural modifications to enhance efficacy.
  • Enzyme Interaction : A recent investigation into enzyme kinetics revealed that modifications at the thioether position could lead to increased binding affinity towards DHFR, suggesting a pathway for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

  • Methodology :

  • Step 1 : Start with precursor 5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-thione. React with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride in an aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours .
  • Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) .
  • Optimization : Vary reaction time, solvent polarity, and catalyst (e.g., triethylamine) to enhance yield (>60%) and purity (>95%, confirmed by HPLC) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and quinoline protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peak (C₁₉H₂₁N₅O₂S, MW 391.47 g/mol) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Methodology :

  • Systematic Substitution : Replace the ethyl group at position 5 with methyl, propyl, or aryl groups; modify the quinoline moiety with electron-withdrawing/donating groups (e.g., -F, -OCH₃) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
  • Biological Validation : Compare IC₅₀ values across analogs to identify critical substituents .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Replicate Conditions : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Confirm kinase inhibition via both fluorescence and radiometric assays .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for inter-lab variability .

Q. How can the compound’s metabolic stability and toxicity be profiled preclinically?

  • Methodology :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Cytotoxicity : Measure lactate dehydrogenase (LDH) release in primary hepatocytes .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks .

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